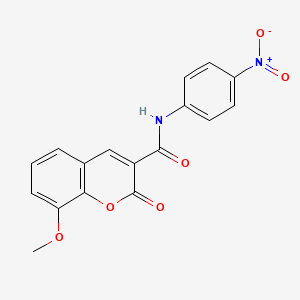![molecular formula C33H20N4O7S2 B4947602 2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B4947602.png)
2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide is a complex organic compound characterized by the presence of nitrophenyl and sulfanyl groups attached to a dioxoisoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the dioxoisoindole core, followed by the introduction of the nitrophenyl and sulfanyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include nitrophenyl halides and thiols, with reaction conditions often involving the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl groups can be reduced to amino derivatives using reducing agents such as sodium borohydride or hydrogen gas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulf
Propiedades
IUPAC Name |
2-[3-(4-nitrophenyl)sulfanylphenyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20N4O7S2/c38-31(34-21-5-11-25(12-6-21)45-26-13-7-22(8-14-26)36(41)42)20-4-17-29-30(18-20)33(40)35(32(29)39)24-2-1-3-28(19-24)46-27-15-9-23(10-16-27)37(43)44/h1-19H,(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVHHUISDMKDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4947519.png)
![tetramethyl 6'-(4-fluorobenzoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4947522.png)

![Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4947545.png)
![4-[5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4947553.png)
![6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B4947561.png)
![dimethyl 2-[(1-piperidinylacetyl)amino]terephthalate](/img/structure/B4947567.png)
![N,N'-1,2-ethanediylbis[2-(1-naphthyl)acetamide]](/img/structure/B4947573.png)
![2-(allylthio)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4947580.png)
![4-[(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B4947589.png)
![4-methoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B4947604.png)
![5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4947620.png)
![(4-chlorophenyl)[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4947628.png)
![1-(4-chlorophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B4947637.png)
